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Compound of Interest

Compound Name: 5-Methyl-4-nitro-1,2-thiazole

CAS No.: 1073-19-4

Cat. No.: B086453

Get Quote

Introduction & Chemical Context
5-Methyl-4-nitro-1,2-thiazole (CAS: 1073-19-4) is a highly functionalized isothiazole derivative

characterized by a unique push-pull electronic system. The electron-rich 1,2-thiazole core is

heavily modulated by the strongly electron-withdrawing nitro group at the C4 position. This

specific scaffold is gaining significant traction in medicinal chemistry as a pharmacophore for

infectious diseases. Structurally similar nitrothiazoles (e.g., Nitazoxanide) act as broad-

spectrum antiparasitic agents by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR)

enzyme pathway .

Characterizing this compound requires rigorous orthogonal analytical techniques. The

presence of the nitro group makes the ring susceptible to nucleophilic attack and introduces

handling risks (incompatibility with strong acids/oxidizers) . This guide provides a self-validating

analytical framework to ensure the structural integrity, regiochemistry, and purity of 5-methyl-4-
nitro-1,2-thiazole during drug development workflows.
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As a Senior Application Scientist, I design characterization workflows that do not merely

generate data, but actively rule out synthetic artifacts (such as regioisomers or reduction

products). A single analytical technique is insufficient; therefore, we employ an orthogonal

strategy:

LC-HRMS (ESI+): The strongly electron-withdrawing nitro group at C4 heavily depletes the

electron density of the isothiazole ring, drastically reducing the basicity of the nitrogen atom.

To ensure adequate protonation for positive electrospray ionization (ESI+), the mobile phase

must be heavily modified with 0.1% Formic Acid. This confirms the exact monoisotopic mass

of the intact molecule .

Nuclear Magnetic Resonance (NMR): Essential for confirming the regiochemistry. Because

quaternary carbons (C4-NO₂ and C5-CH₃) lack attached protons, they do not benefit from

Nuclear Overhauser Effect (NOE) enhancement. We must deliberately extend the relaxation

delay and increase the scan count to resolve these critical structural nodes.

ATR FT-IR: Nitro-aromatics can be sensitive to pressure and friction. Utilizing Attenuated

Total Reflectance (ATR) FT-IR eliminates the need for grinding the sample into a KBr pellet,

significantly reducing the risk of accidental degradation while providing high-fidelity spectra

of the diagnostic symmetric and asymmetric -NO₂ stretches.

Step-by-Step Experimental Protocols
Protocol A: LC-HRMS Analysis
Objective: Determine compound purity and verify the exact monoisotopic mass (Calculated

[M+H]⁺: 145.0065).

Sample Preparation: Dissolve 1.0 mg of 5-methyl-4-nitro-1,2-thiazole in 1 mL of LC-MS

grade Methanol. Dilute to a final working concentration of 10 µg/mL using 50:50

Water:Acetonitrile containing 0.1% Formic Acid.

Chromatographic Separation:

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters:

Ionization: Electrospray Ionization (ESI) in Positive mode.

Capillary Voltage: 3.0 kV (Keep relatively low to prevent in-source fragmentation of the

labile nitro group).

Desolvation Temperature: 350 °C.

Scan Range:m/z 50 to 500.

Protocol B: NMR Spectroscopy (¹H and ¹³C)
Objective: Elucidate the carbon framework and confirm the C4/C5 substitution pattern.

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated

chloroform (CDCl₃). Ensure the solution is perfectly clear; filter through a glass wool plug if

particulates are present.

¹H NMR Acquisition:

Frequency: 400 MHz.

Parameters: 16 scans; Relaxation delay (D1) = 2.0 seconds.

¹³C NMR Acquisition:

Frequency: 100 MHz.

Parameters: 512 to 1024 scans minimum. Set D1 = 2.0 - 3.0 seconds to allow full

relaxation of the quaternary C4 and C5 nuclei.

Protocol C: ATR FT-IR Spectroscopy
Objective: Non-destructive confirmation of the nitro functional group.
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Background Calibration: Ensure the diamond ATR crystal is thoroughly cleaned with

isopropanol. Run an ambient air background scan (32 scans).

Sample Loading: Place approximately 1–2 mg of the solid compound directly onto the center

of the ATR crystal.

Measurement: Apply moderate pressure using the anvil (do not over-tighten, respecting the

nature of nitro compounds). Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32

scans).

Quantitative Data Summaries
Table 1: Expected NMR Chemical Shifts (in CDCl₃)

Nucleus Position
Expected
Shift (ppm)

Multiplicity Integration
Structural
Assignment

¹H C3-H 8.60 – 8.90 Singlet (s) 1H

Aromatic CH;

highly

deshielded by

adjacent N

and NO₂

¹H C5-CH₃ 2.80 – 3.00 Singlet (s) 3H

Methyl group;

deshielded by

adjacent S

and NO₂

¹³C C3 ~148.0 - - Aromatic CH

¹³C C5 ~165.0 - -
Quaternary

C-CH₃

¹³C C4 ~135.0 - -
Quaternary

C-NO₂

¹³C CH₃ ~14.5 - -

Aliphatic

methyl

carbon
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Table 2: Key LC-HRMS and FT-IR Diagnostic Data

Technique Parameter / Feature Expected Value
Structural
Significance

HRMS (ESI+) [M+H]⁺ Exact Mass m/z 145.0065
Confirms molecular

formula C₄H₄N₂O₂S

FT-IR
Asymmetric NO₂

stretch
~1530 cm⁻¹

Primary confirmation

of the intact nitro

group

FT-IR
Symmetric NO₂

stretch
~1350 cm⁻¹

Secondary

confirmation of the

intact nitro group

FT-IR C=N stretch ~1600 cm⁻¹
Confirms the integrity

of the isothiazole ring
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Orthogonal workflow for structural characterization of 5-methyl-4-nitro-1,2-thiazole.
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Potential PFOR enzyme pathway inhibition mechanism by nitrothiazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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